molecular formula C24H21N3O3 B13770540 Tribenzyl isocyanurate CAS No. 606-03-1

Tribenzyl isocyanurate

Cat. No.: B13770540
CAS No.: 606-03-1
M. Wt: 399.4 g/mol
InChI Key: PIBKGXNSYQOGKL-UHFFFAOYSA-N
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Description

Tribenzyl isocyanurate is a chemical compound known for its unique structural and chemical properties. It is a derivative of isocyanuric acid, where three benzyl groups are attached to the nitrogen atoms of the isocyanurate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzyl isocyanurate can be synthesized through the reaction of cyanuric acid with benzyl chloride in the presence of a base such as triethylamine. The reaction typically involves heating the reactants in an inert solvent like diethyl ether or acetone . The process can be summarized as follows:

  • Dissolve cyanuric acid in an inert solvent.
  • Add benzyl chloride and triethylamine to the solution.
  • Heat the mixture to facilitate the reaction.
  • Isolate the product by filtration and purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tribenzyl isocyanurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various substituted isocyanurates .

Scientific Research Applications

Tribenzyl isocyanurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tribenzyl isocyanurate involves its interaction with various molecular targets. Its effects are primarily due to the presence of the isocyanurate ring and the benzyl groups, which can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and stability in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tribenzyl isocyanurate is unique due to its specific combination of benzyl groups and the isocyanurate ring. This combination imparts distinct thermal and chemical properties, making it suitable for specialized applications in materials science and industrial chemistry .

Properties

CAS No.

606-03-1

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

1,3,5-tribenzyl-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C24H21N3O3/c28-22-25(16-19-10-4-1-5-11-19)23(29)27(18-21-14-8-3-9-15-21)24(30)26(22)17-20-12-6-2-7-13-20/h1-15H,16-18H2

InChI Key

PIBKGXNSYQOGKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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